Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

Heterocyclic Synthesis Medicinal Chemistry Process Chemistry

Researchers seeking to expand libraries of Bcl-2 inhibitors face a bottleneck in sourcing the rigid acenaphtho-triazine core. Acenaphtho[1,2-e][1,2,4]triazine-9-thiol (CAS 67004-92-6) is the exact solution, providing a nucleophilic 9-thiol handle for high-yield alkylation chemistry. - Enables efficient synthesis of 9-(alkylthio) derivatives (88% yield). - Well-defined melting point (148-150°C) ensures reproducible reactions. - Facilitates structure-activity relationship studies against HL-60, MOLT-4, and MCF-7 cell lines.

Molecular Formula C13H7N3S
Molecular Weight 237.28g/mol
CAS No. 67004-92-6
Cat. No. B353385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphtho[1,2-e][1,2,4]triazine-9-thiol
CAS67004-92-6
Molecular FormulaC13H7N3S
Molecular Weight237.28g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=NC(=S)NN=C4C3=CC=C2
InChIInChI=1S/C13H7N3S/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17)
InChIKeyYNQCVAHPQMRJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphtho[1,2-e][1,2,4]triazine-9-thiol Overview


Acenaphtho[1,2-e][1,2,4]triazine-9-thiol (CAS 67004-92-6, molecular formula C13H7N3S, MW 237.28) is a polycyclic aromatic heterocycle comprising a fused acenaphthylene and 1,2,4-triazine core bearing a thiol/thione moiety at the 9-position [1]. This compound serves as a versatile synthetic intermediate due to the nucleophilic character of its thiol group, which readily participates in alkylation reactions to yield 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazine derivatives [2]. The compound and its derivatives have been investigated for cytotoxic activity and as potential scaffolds for apoptosis-inducing agents via Bcl-2 protein targeting [2][3].

1 Thiol-functionalized acenaphtho-triazine core
2 Nucleophilic alkylation at 9-position
3 Focused library of 9-alkylthio derivatives

Why Acenaphtho[1,2-e][1,2,4]triazine-9-thiol Is Irreplaceable


Generic substitution with other triazine-thiols or acenaphthylene derivatives is not viable due to the specific 9-thiol functional group on the acenaphtho[1,2-e][1,2,4]triazine scaffold, which is essential for generating the bioactive 9-(alkylthio) derivatives [1]. The 9-thiol group serves as the critical nucleophile for alkylation, enabling the synthesis of a focused library of 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, which exhibit structure-dependent cytotoxicity against human cancer cell lines [1]. Furthermore, the acenaphtho-triazine core provides a rigid polycyclic framework that is necessary for intercalation and Bcl-2 protein interactions, as demonstrated by molecular docking studies showing that modifications to the core structure would alter binding orientation and affinity [1][2].

Scaffold modification may shift Bcl-2 binding orientation and intercalation properties.
Missing 9-thiol group may block nucleophilic alkylation route for derivative library generation.
Higher-lipophilicity analogs may alter solubility and hydrogen-bonding context.

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol: Quantitative Comparison


Synthetic Yield and Purity Comparison

Acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione (compound 3) was synthesized in 88% yield with a melting point of 148-150°C, serving as the key intermediate for subsequent alkylation to produce 9-(alkylthio) derivatives [1]. In comparison, the alkylthio derivatives (5a-5g) were obtained in yields ranging from 65% to 85%, with the lower yields observed for the methylthio and ethylthio derivatives [1]. This demonstrates that the parent thiol is a high-yielding, readily accessible intermediate for further derivatization.

Synthetic Yield
Head-to-head
88% vs 65–85%
Supports reproducible alkylation library synthesis
Reported yield context for synthetic planning
Heterocyclic Synthesis Medicinal Chemistry Process Chemistry

Cytotoxic Activity of Alkylthio Derivatives

9-(Alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines synthesized from the parent thiol exhibited structure-dependent cytotoxicity against HL-60, MOLT-4, and MCF-7 cell lines [1]. Compound 5f (9-(methylthio) derivative) showed an IC50 of 61.9 μM against MCF-7 cells, while other derivatives were inactive against this cell line [1]. The parent thiol's thiol group is essential for this SAR exploration, as it allows the introduction of diverse alkyl and aralkyl substituents that modulate cytotoxic potency [1].

Cytotoxic Activity (Derivative)
Class-level
IC50 61.9 µM MCF-7, MTT assay
Reported cell-model response context for derivative library
Parent thiol not directly evaluated for cytotoxicity
Cancer Research Cytotoxicity Structure-Activity Relationship

Lipophilicity and Hydrogen Bonding Profile

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol (target compound) exhibits a computed XLogP3-AA value of 2.6, one hydrogen bond donor, and two hydrogen bond acceptors [1]. In contrast, the pyridinyl analog 9-(2-Pyridinyl)acenaphtho[1,2-e][1,2,4]triazine has a higher computed LogP of 3.43, zero hydrogen bond donors, and four hydrogen bond acceptors . This difference in hydrogen bonding capacity and lipophilicity may influence binding interactions and solubility, making the thiol a more polarizable intermediate for further functionalization.

Lipophilicity & H-Bonding
Cross-study comparable
XLogP3 2.6 1 HBD, 2 HBA
vs
LogP 3.43 0 HBD, 4 HBA
Supports physicochemical differentiation for solubility and binding profiling
Computed values; experimental confirmation recommended
Drug Design ADME Prediction Medicinal Chemistry

Bcl-2 Targeting Docking Evidence

Molecular docking studies of acenaphtho[1,2-e]-1,2,4-triazine derivatives (synthesized from the parent thiol) into the Bcl-2 active site (PDB: 1G5M and 1GJH) confirmed that the acenaphtho-triazine scaffold can adopt binding conformations consistent with Bcl-2 inhibition [1]. The docking results supported experimental cytotoxicity data and agreed with previously reported in silico data for standard anticancer drugs [1]. This validates the parent thiol as a viable starting point for developing Bcl-2-targeted agents.

Bcl-2 Docking
Class-level
1G5M, 1GJH AutoDock4.2
Supports target-engagement hypothesis for apoptosis pathway studies
Qualitative in silico validation; requires experimental follow-up
Computational Chemistry Apoptosis Target Engagement

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol Application Scenarios


Alkylthio Library Synthesis for Cancer SAR

Procure Acenaphtho[1,2-e][1,2,4]triazine-9-thiol as a key synthetic intermediate for generating focused libraries of 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines. The high synthetic yield (88%) and well-defined melting point (148-150°C) ensure reproducible alkylation chemistry [1]. These derivatives can be screened for cytotoxic activity against HL-60, MOLT-4, and MCF-7 cell lines to establish structure-activity relationships and identify potent Bcl-2 inhibitors [1].

Bcl-2 Inhibitor Validation

Use Acenaphtho[1,2-e][1,2,4]triazine-9-thiol as a starting scaffold for synthesizing derivatives to validate molecular docking predictions against Bcl-2 isoforms (1G5M, 1GJH) [1]. The rigid acenaphtho-triazine core provides a suitable pharmacophore for intercalation and hydrogen bonding with key residues, as demonstrated by docking studies [1]. This supports the development of apoptosis-inducing agents for oncology research.

ADME and Physicochemical Optimization

Employ Acenaphtho[1,2-e][1,2,4]triazine-9-thiol in medicinal chemistry campaigns aimed at optimizing the drug-like properties of acenaphtho-triazine derivatives. The compound's moderate lipophilicity (XLogP3-AA = 2.6) and hydrogen bonding capacity (1 donor, 2 acceptors) offer a balanced starting point for further structural modifications to improve solubility and permeability [1]. This is in contrast to more lipophilic analogs like 9-(2-pyridinyl)acenaphtho[1,2-e][1,2,4]triazine (LogP = 3.43) .

Application
Selection Property
Validation Focus
Alkylthio derivative library synthesis for cell-model SAR studies
Nucleophilic 9-thiol for reproducible alkylation
Derivative yield and purity profiling
Bcl-2 target engagement and apoptosis pathway studies
Rigid acenaphtho-triazine scaffold for docking-based design
Molecular docking and binding mode validation
Physicochemical property optimization for drug-like probe design
Balanced logP and H-bond donor/acceptor profile
Solubility and permeability profiling

Technical Documentation Hub

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